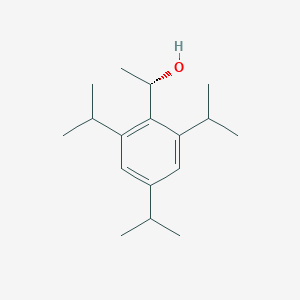

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447339 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102225-88-7 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(2,4,6-Triisopropylphenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-1-(2,4,6-Triisopropylphenyl)ethanol

Introduction

This compound, also known by the trade name (S)-Stericol®, is a chiral secondary alcohol of significant interest in the fields of organic synthesis and drug development.[1] Its structure is characterized by a stereogenic center at the carbinol carbon, directly attached to a highly sterically hindered 2,4,6-triisopropylphenyl group. This bulky aromatic substituent is pivotal, as it imparts unique stereochemical control in chemical transformations, making the molecule a valuable chiral auxiliary and a key building block for complex, stereochemically-defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.

Core Chemical and Physical Properties

The distinct physical properties of this compound are a direct consequence of its molecular structure. The bulky nonpolar triisopropylphenyl group combined with the polar hydroxyl group results in a molecule that is a solid at room temperature with specific solubility profiles.

| Property | Value | Source |

| CAS Number | 102225-88-7 | [1][2] |

| Molecular Formula | C₁₇H₂₈O | [1] |

| Molecular Weight | 248.40 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from properties |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 294.2 ± 8.0 °C (Predicted) | [1] |

| Density | 0.917 ± 0.06 g/cm³ (Predicted) | [1] |

| Optical Purity | ≥98:2 enantiomeric ratio (HPLC) | [3] |

| pKa | 14.55 ± 0.20 (Predicted) | [1] |

Solubility: Due to the large, nonpolar triisopropylphenyl group, the molecule exhibits limited solubility in water but is readily soluble in many organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. The hydroxyl group allows for hydrogen bonding, but the overall hydrophobic character dominates its solubility profile.[4]

Stereochemistry: The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this center according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the basis for its utility in asymmetric synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets are expected in the aromatic region (~7.0 ppm), corresponding to the two protons on the phenyl ring.

-

Methine Protons (Isopropyl): Three septets are expected for the CH protons of the three isopropyl groups, likely in the range of 2.9-4.0 ppm, with the two ortho isopropyl groups being distinct from the para one.

-

Carbinol Proton (CH-OH): A quartet is expected for the proton attached to the chiral center (~4.5-5.0 ppm), coupled to the adjacent methyl group.

-

Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

Methyl Protons (Isopropyl): Multiple doublets will appear for the methyl groups of the isopropyl substituents, likely in the 1.2-1.3 ppm region.

-

Methyl Protons (Ethanol backbone): A doublet for the methyl group adjacent to the chiral center will be present, likely around 1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the 120-150 ppm range. The carbons bearing the isopropyl groups will have distinct chemical shifts.

-

Carbinol Carbon: The chiral carbon (C-OH) is expected to appear in the 65-75 ppm range.

-

Isopropyl Carbons: Signals for the methine and methyl carbons of the isopropyl groups will be present in the aliphatic region (~24-35 ppm).

-

Methyl Carbon (Ethanol backbone): A signal for the terminal methyl group will be observed around 25 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch (sp³): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the C-H bonds of the methyl and methine groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond stretch.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 248.4. Common fragmentation patterns would include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the bond between the chiral carbon and the aromatic ring.

Synthesis and Stereoselective Preparation

The synthesis of enantiomerically pure this compound is most commonly achieved via the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethan-1-one. This transformation requires a chiral reducing agent or catalyst to selectively produce the (S)-enantiomer.

Caption: General workflow for the asymmetric synthesis of this compound.

Exemplary Protocol: Asymmetric Ketone Reduction

-

Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is established in a reaction vessel equipped with a magnetic stirrer and cooled to the desired temperature (e.g., -78 °C to 0 °C).

-

Reagent Preparation: The chosen chiral reducing agent, such as a pre-formed Corey-Bakshi-Shibata (CBS) catalyst with borane, is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Substrate Addition: The prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethan-1-one, dissolved in the same anhydrous solvent, is added slowly to the reducing agent solution. The slow addition is crucial to maintain temperature control and maximize enantioselectivity.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, typically methanol, followed by an aqueous workup (e.g., with dilute HCl or saturated ammonium chloride solution).

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure chiral alcohol.

-

Chiral Analysis: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC or chiral gas chromatography.

The choice of catalyst and reaction conditions is paramount for achieving high yields and excellent enantioselectivity, often exceeding 98%. Biocatalytic methods using alcohol dehydrogenases (ADHs) also represent a powerful, environmentally friendly alternative for this type of transformation.[5]

Reactivity and Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral auxiliary. The bulky 2,4,6-triisopropylphenyl group provides a highly effective steric shield, directing the approach of incoming reagents to one face of a reactive intermediate, thereby inducing asymmetry in the product.

// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; A -> dummy1 [style=invis]; dummy1 -> C [style=invis]; C -> dummy2 [style=invis]; dummy2 -> E [style=invis]; }

Caption: Logical workflow of using (S)-Stericol® as a chiral auxiliary.

Key Applications:

-

Asymmetric Alkylations: The alcohol can be converted to an ester or ether, and the resulting chiral molecule can undergo diastereoselective alkylation at a nearby position.

-

Diastereoselective Cycloadditions: Used in reactions like the [2+2] cycloaddition of dichloroketene, where the steric bulk directs the formation of a specific diastereomer.[6]

-

Synthesis of Natural Products: It has been employed in the asymmetric synthesis of complex natural products, such as pyrrolizidine alkaloids like (+)-amphorogynine A and (+)-retronecine.[6]

The hydroxyl group itself exhibits typical reactivity for a sterically hindered secondary alcohol. It can be deprotonated to form an alkoxide, esterified with carboxylic acids or acid chlorides, or converted into an ether. Oxidation to the parent ketone is also possible, though it may require harsher conditions due to steric hindrance.

Handling and Safety Information

This compound is a stable chemical under normal laboratory conditions but requires appropriate handling to ensure safety.

-

Physical State: It is a solid at room temperature.[1]

-

Storage: Should be stored in a cool, dry place in a tightly sealed container. Recommended storage temperature is often 2-8°C.[7]

-

Hazard Classification: It is classified as an irritant.[1] The German Water Hazard Class (WGK) is 3, indicating a substance that is severely hazardous to water.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required. For handling fine powders, a type N95 (US) respirator may be appropriate.[3]

-

Combustibility: It is classified as a non-combustible or combustible solid, meaning it will burn but does not ignite readily. It does not have a listed flash point.[3]

-

Incompatibilities: Should be kept away from strong oxidizing agents.[8]

Conclusion

This compound is a specialized chiral alcohol whose utility is defined by the profound steric influence of its triisopropylphenyl moiety. This structural feature is expertly leveraged in asymmetric synthesis to control the stereochemical outcome of a wide range of chemical reactions. Its well-defined physical properties, predictable spectroscopic characteristics, and established synthetic routes make it a reliable and powerful tool for chemists engaged in the synthesis of enantiomerically pure compounds for research, pharmaceuticals, and materials science.

References

-

(S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol [102225-88-7]. Bio-Connect. [Link]

-

Ethanol. NIST WebBook. [Link]

-

Alcohol - Boiling Point, Solubility, Flammability. Britannica. [Link]

-

Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology (RSC Publishing). [Link]

Sources

- 1. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol | 102225-88-7 [amp.chemicalbook.com]

- 2. shop.bio-connect.nl [shop.bio-connect.nl]

- 3. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol = 98.5 HPLC 102225-88-7 [sigmaaldrich.com]

- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 5. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. (S)-(−)-1-(2,4,6-Triisopropylphenyl)ethanol ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 102225-88-7|this compound|BLD Pharm [bldpharm.com]

- 8. ehss.syr.edu [ehss.syr.edu]

An In-Depth Technical Guide to (S)-1-(2,4,6-Triisopropylphenyl)ethanol: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to induce stereoselectivity in their reactions.[1] Among these, (S)-1-(2,4,6-Triisopropylphenyl)ethanol, a sterically hindered chiral alcohol, has emerged as a valuable asset for asymmetric synthesis. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, empowering researchers to effectively harness its potential in their synthetic strategies.

Core Identifiers and Chemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of its successful application. Herein are the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 102225-88-7 | [2] |

| Molecular Formula | C₁₇H₂₈O | [2] |

| Molecular Weight | 248.40 g/mol | [2] |

| Synonyms | (S)-(-)-STERICOL, (S)-1-(2,4,6-triisopropylphenyl)ethan-1-ol | [3] |

| InChI Key | VYKPQIIFUMKNLF-ZDUSSCGKSA-N | [2] |

| SMILES | CC(C)c1cc(C(C)C)c(O)c(c1)C(C)C | [2] |

| Melting Point | 82-86 °C | [3] |

| Boiling Point | 294.2±8.0 °C (Predicted) | [3] |

| Density | 0.917±0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,4,6-triisopropylacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is a particularly effective and widely used method for this transformation, offering high enantioselectivity.[4][5][6]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent (such as BH₃·THF or BH₃·SMe₂) to a ketone.[4] The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which in turn activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one of its enantiotopic faces for preferential hydride attack.[4][7]

Caption: Generalized workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Asymmetric Reduction of 2,4,6-Triisopropylacetophenone

This protocol is a representative example of a CBS reduction for the synthesis of this compound. Researchers should always conduct their own optimization and safety assessments.

Materials:

-

2,4,6-Triisopropylacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (0.2 equivalents). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Borane Addition: Borane-THF complex (1.0 M in THF, 1.5 equivalents) is added dropwise to the stirred catalyst solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of 2,4,6-triisopropylacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[1]

The bulky 2,4,6-triisopropylphenyl group of this compound provides a highly effective steric shield, directing the approach of reagents to one face of a reactive intermediate. This steric hindrance is a key factor in achieving high levels of diastereoselectivity in a variety of chemical transformations.

Use as a Chiral Auxiliary in Nitrone Reductive Coupling

A notable application of a derivative of this chiral alcohol, specifically 1-(2,4,6-triisopropylphenyl)ethylamine, has been demonstrated as an excellent chiral auxiliary for nitrones in samarium(II) iodide-mediated reductive coupling with α,β-unsaturated esters.[8] This methodology allows for the synthesis of γ-N-hydroxyamino esters with high yields and diastereomeric purity. These products can then be converted into other valuable compounds such as γ-lactams and N-Boc-γ-amino esters.[8]

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial. While a full, authenticated spectrum is not publicly available, typical ¹H NMR spectral data for compounds with similar structures can be referenced for comparison.[9] For this compound, one would expect to see characteristic signals for the aromatic protons, the methine proton of the ethanol moiety, the methyl group of the ethanol moiety, and the isopropyl groups.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

-

Aromatic protons: Signals in the region of δ 7.0-7.2 ppm.

-

CH-OH proton: A quartet around δ 5.0-5.5 ppm.

-

OH proton: A broad singlet, the chemical shift of which is concentration-dependent.

-

CH₃ of ethanol: A doublet around δ 1.5 ppm.

-

Isopropyl CH protons: Septets around δ 2.9-3.5 ppm.

-

Isopropyl CH₃ protons: Multiple doublets in the region of δ 1.2-1.3 ppm.

Researchers should always acquire their own spectroscopic data for full characterization and comparison with literature values where available.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

-

Hazards: This compound is classified as an irritant.[3] For more detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Conclusion

This compound is a valuable and versatile chiral alcohol with significant applications in asymmetric synthesis, primarily as a chiral auxiliary. Its synthesis via the highly enantioselective Corey-Bakshi-Shibata reduction is well-established. The sterically demanding 2,4,6-triisopropylphenyl group provides excellent stereocontrol in various reactions, making it a powerful tool for the synthesis of complex, enantiomerically pure molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic endeavors, contributing to advancements in drug discovery and other areas of chemical science.

References

-

Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. 2024-05-21. [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository). [Link]

-

SAFETY DATA SHEET. Greenfield Global. 2015-09-09. [Link]

-

Supporting information for. The Royal Society of Chemistry. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Human Metabolome Database. [Link]

-

1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. PubMed. 2007-01-19. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. 2021-09-15. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. 2018-09-20. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. 2014-06-18. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. PMC. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org. 2010-04-16. [Link]

-

1,2-DI-(2,4,6-TRIISOPROPYLPHENYL)-ETHAN-1,2-DIONE - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. (S)-(−)-1-(2,4,6-Triisopropylphenyl)ethanol ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol | 102225-88-7 [amp.chemicalbook.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. ehss.syr.edu [ehss.syr.edu]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. greenfield.com [greenfield.com]

- 13. fishersci.com [fishersci.com]

1H and 13C NMR analysis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol

Introduction

This compound is a chiral secondary alcohol characterized by a significant degree of steric hindrance around its stereocenter. The bulky 2,4,6-triisopropylphenyl group imposes a unique and conformationally restricted environment, making it an excellent subject for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of this molecule, offering insights into the profound effects of its structural and stereochemical features on the resulting spectral data.

For researchers and professionals in drug development and organic synthesis, a thorough understanding of NMR analysis is paramount for unambiguous structure elucidation, stereochemical assignment, and purity assessment. This document moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular architecture and NMR observables. We will dissect the origins of chemical shifts, explore the nuances of spin-spin coupling, and pay special attention to the concept of diastereotopicity, a key feature in the spectrum of this chiral molecule.

Molecular Structure and the Principle of Diastereotopicity

The foundational step in any spectral analysis is a clear understanding of the molecule's structure and symmetry. This compound possesses a single chiral center at the carbinol carbon (the carbon bearing the -OH group). This single point of asymmetry has far-reaching consequences for the entire molecule's NMR signature.

The presence of this stereocenter renders the local environments of otherwise symmetrically equivalent groups non-equivalent. This phenomenon, known as diastereotopicity, is critical for interpreting the spectrum.[1][2] Specifically:

-

The two ortho-isopropyl groups are chemically equivalent due to the molecule's symmetry plane, but the two methyl groups within each of these isopropyl substituents are diastereotopic.

-

Similarly, the two methyls of the para-isopropyl group are also diastereotopic.

Consequently, these pairs of methyl groups are chemically non-equivalent and are expected to produce distinct signals in the NMR spectrum, a direct and powerful confirmation of the molecule's chirality.[3]

Caption: Molecular structure with key atoms labeled.

¹H NMR Spectral Analysis: A Detailed Prediction

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and integration. Below is a detailed breakdown of the expected signals for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| Aromatic (Ar-H) | ~7.0 - 7.2 | Singlet (s) | 2H | Due to symmetry, the two protons on the aromatic ring are chemically equivalent. The significant steric bulk of the isopropyl groups restricts bond rotation and influences the electronic environment, but their symmetrical placement leads to a single signal.[4] |

| Benzylic (Cα-H) | ~5.0 - 5.3 | Quartet (q) | 1H | This proton is deshielded by both the adjacent aromatic ring and the electronegative oxygen atom. It is coupled to the three protons of the ethanol methyl group, resulting in a quartet. Its position at the chiral center is key to the molecule's overall spectral complexity. |

| Hydroxyl (O-H) | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] It often appears as a broad signal and may not show clear coupling. |

| Ethanol Methyl (Cβ-H₃) | ~1.5 - 1.7 | Doublet (d) | 3H | These protons are coupled to the single benzylic proton (Cα-H), resulting in a doublet. |

| ortho-Isopropyl Methine (CH) | ~3.2 - 3.5 | Septet (sept) | 2H | These two methine protons are equivalent. Each is coupled to six neighboring methyl protons, theoretically producing a septet. The significant steric crowding can sometimes lead to broader, less-resolved multiplets. |

| para-Isopropyl Methine (CH) | ~2.8 - 3.0 | Septet (sept) | 1H | This proton is in a less sterically congested environment compared to the ortho positions. It is coupled to its six methyl protons, resulting in a septet. |

| ortho-Isopropyl Methyls (CH₃) | ~1.2 - 1.4 | Two Doublets (d) | 12H (6H each) | These are the diastereotopic methyl protons. Because they are chemically non-equivalent, they appear as two distinct doublets, each with an integration of 6H.[1] This is a hallmark of chirality in the molecule. |

| para-Isopropyl Methyls (CH₃) | ~1.1 - 1.3 | Two Doublets (d) | 6H (3H each) | These methyl groups are also diastereotopic due to the chiral center and will appear as two separate doublets. Their chemical shifts will differ slightly from the ortho-isopropyl methyls. |

¹³C NMR Spectral Analysis: A Detailed Prediction

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Expert Insights |

| Aromatic (C-ipso, C1) | ~135 - 140 | The carbon atom directly attached to the ethanol moiety. Its chemical shift is influenced by the alkyl and hydroxyl substituent. |

| Aromatic (C-ipso, C2, C6) | ~147 - 150 | The two equivalent carbons bearing the ortho-isopropyl groups. These are typically the most downfield aromatic signals due to the substitution pattern. |

| Aromatic (C-ipso, C4) | ~145 - 148 | The carbon atom bearing the para-isopropyl group. |

| Aromatic (C-H, C3, C5) | ~120 - 125 | The two equivalent protonated aromatic carbons. Their upfield shift relative to the substituted carbons is expected.[6] |

| Benzylic (Cα) | ~70 - 75 | This carbon, bonded to the hydroxyl group, is significantly deshielded and falls within the typical range for carbinol carbons.[5] |

| Ethanol Methyl (Cβ) | ~24 - 27 | A standard aliphatic methyl carbon signal. |

| ortho-Isopropyl Methine (CH) | ~30 - 33 | The methine carbons of the sterically hindered ortho-isopropyl groups. |

| para-Isopropyl Methine (CH) | ~34 - 36 | The methine carbon of the para-isopropyl group. |

| ortho-Isopropyl Methyls (CH₃) | ~22 - 25 (two signals) | Reflecting their diastereotopic nature, the four methyl groups of the two ortho-isopropyl substituents will appear as two distinct signals. |

| para-Isopropyl Methyls (CH₃) | ~23 - 26 (two signals) | The two diastereotopic methyl groups of the para-isopropyl substituent will also produce two separate signals. |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure scientific integrity and generate reliable spectra.

Caption: Standardized workflow for NMR sample analysis.

1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[7]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube and cap it securely.

2. NMR Data Acquisition These parameters are suggested for a 400 or 500 MHz spectrometer.[8][9]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for quantitative integration.

-

Number of Scans: 8 - 16 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse).

-

Spectral Width: 0 - 220 ppm, which covers the full range of typical organic molecules.[10]

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. Note that quaternary carbons can have long relaxation times; a longer delay may be necessary for their reliable detection and quantification.

-

Number of Scans: 256 - 1024 scans, as ¹³C has a low natural abundance.

-

3. Data Processing

-

Fourier Transformation: Apply an appropriate window function (e.g., exponential line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.[11]

-

Phasing: Manually adjust the phase of the spectrum to ensure all peaks have a pure, positive absorption lineshape.

-

Baseline Correction: Apply a polynomial function to correct the baseline, ensuring it is flat for accurate peak integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Conclusion

The ¹H and ¹³C NMR analysis of this compound offers a compelling case study in modern structural elucidation. The steric hindrance imposed by the triisopropylphenyl group and the chirality at the benzylic carbon synergize to create a rich and informative pair of spectra. The clear observation of diastereotopic signals for the isopropyl methyl groups serves as a definitive spectral fingerprint of the molecule's chirality. By following the detailed protocols and analytical reasoning outlined in this guide, researchers can confidently acquire, process, and interpret the NMR data for this and other structurally complex chiral molecules, ensuring the highest standards of scientific rigor and accuracy in their work.

References

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

T. V. RajanBabu, et al. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1735. [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Zhang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11416-11428. [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

-

ResearchGate. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. [Link]

-

Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit - ESI. [Link]

-

JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

ResearchGate. (n.d.). Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room.... [Link]

-

Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

-

Wiley. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Wisconsin. (n.d.). Introduction to 13C-NMR Spectroscopy. [Link]

-

OpenOChem Learn. (n.d.). Alcohols. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]

- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Chiral Auxiliaries in Asymmetric Synthesis: A Strategic Guide to Stereochemical Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a foundational challenge in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Among the strategies developed to meet this challenge, the use of chiral auxiliaries remains one of the most robust, reliable, and predictable methods for establishing stereocenters. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered.[1][2][3] This guide provides a comprehensive overview of the principles, mechanisms, and practical applications of chiral auxiliaries in asymmetric synthesis. It delves into the causality behind experimental choices, offers detailed protocols for key transformations, and surveys the most influential classes of auxiliaries, including those developed by Evans, Enders, Oppolzer, and Myers. This document is intended to serve as a technical resource for scientists seeking to leverage this powerful strategy for the efficient synthesis of enantiomerically pure compounds.

The Foundational Principle: Transforming Enantioselectivity into Diastereoselectivity

The central challenge in asymmetric synthesis is to create a single enantiomer of a chiral molecule, as different enantiomers can have dramatically different biological effects.[4][5] Chiral auxiliaries solve this problem by temporarily converting the substrate into a chiral molecule. The auxiliary is covalently bonded to the prochiral starting material, creating a new molecule that now contains a stereogenic center.

Subsequent reactions on this substrate-auxiliary adduct lead to the formation of a new stereocenter. Because the molecule already contains a chiral center (from the auxiliary), the possible products are now diastereomers, not enantiomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, chromatographic retention) and different energies of formation.[2][3] The chiral auxiliary creates a biased energetic landscape for the reaction's transition state, favoring the formation of one diastereomer over the other. This allows for the selective synthesis of the desired stereoisomer and enables the separation of the diastereomeric products using standard laboratory techniques like chromatography or crystallization.[3]

The general workflow for employing a chiral auxiliary is a robust, three-stage process.[2][6]

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Hallmarks of an Ideal Chiral Auxiliary

The selection of an appropriate chiral auxiliary is critical to the success of a synthetic campaign. The decision is guided by a set of well-established criteria that ensure efficiency, selectivity, and practicality.[][8]

-

High Diastereoselectivity: The primary function is to induce a high degree of stereocontrol, leading to a high diastereomeric excess (d.e.) and, ultimately, a high enantiomeric excess (e.e.) in the final product.

-

Ease of Attachment and Cleavage: The auxiliary must be attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center or other functional groups in the molecule.

-

High Recovery and Reusability: To be cost-effective and sustainable, the auxiliary should be recoverable in high yield and optical purity for reuse.[][9]

-

Predictable Stereochemical Outcome: The mechanism of stereocontrol should be well-understood, allowing for the reliable prediction of the absolute configuration of the product.

-

Crystallinity: Crystalline derivatives of the substrate-auxiliary adduct are highly desirable, as they can often be purified to very high diastereomeric purity through simple recrystallization.

A Survey of Seminal Chiral Auxiliaries

The field of asymmetric synthesis has been shaped by the development of several highly effective and versatile chiral auxiliaries. While many exist, a few have become indispensable tools in the synthetic chemist's arsenal.

Evans Oxazolidinones

Introduced by David A. Evans in the early 1980s, chiral oxazolidinones are arguably the most widely used class of chiral auxiliaries.[10] They are particularly effective for stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[1][]

-

Mechanism of Control: The power of Evans auxiliaries stems from their ability to form rigid, chelated enolates. Acylation of the oxazolidinone nitrogen is followed by deprotonation at the α-carbon. The resulting enolate is chelated to a Lewis acid (e.g., derived from boron or titanium), creating a planar, five-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, benzyl) effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less sterically hindered face.[11] This results in a highly predictable and diastereoselective bond formation. For aldol reactions, soft enolization using a Lewis acid like dibutylboron triflate is crucial as it selectively forms the (Z)-enolate, which proceeds through a Zimmerman-Traxler-type chair-like transition state to establish two contiguous stereocenters with high control.[1][11]

Caption: Stereocontrol in Evans auxiliary alkylation via steric shielding.

-

Cleavage: The N-acyl bond can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, esters, primary alcohols, or aldehydes, often with recovery of the auxiliary.[12]

Enders' SAMP/RAMP Hydrazones

Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone method is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes.[13] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are derived from (S)-proline and (R)-glutamic acid, respectively.[][14]

-

Mechanism of Control: The aldehyde or ketone is first condensed with SAMP or RAMP to form a hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a resonance-stabilized azaenolate.[13] This intermediate adopts a rigid, conformationally locked structure due to chelation between the lithium cation, the methoxy oxygen, and the nitrogen atom. This chelation forces the pyrrolidine ring to orient itself in a way that blocks one face of the azaenolate, directing the incoming electrophile to the opposite face with high selectivity.[15][16] The use of SAMP versus RAMP allows for predictable access to either enantiomer of the final product.[15]

Caption: Workflow for Enders SAMP/RAMP asymmetric alkylation.

-

Cleavage: The alkylated product is typically regenerated by oxidative cleavage of the hydrazone, most commonly through ozonolysis.[13][17]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereoselectivity in reactions such as Diels-Alder cycloadditions, conjugate additions, and alkylations.[12]

-

Mechanism of Control: Similar to Evans auxiliaries, N-acylated camphorsultams can form chelated enolates. The rigid camphor backbone and the sulfonyl group create a highly predictable conformation that shields one face of the reactive enolate or enoyl system from the approaching reagent.

-

Cleavage: Cleavage is typically achieved via hydrolysis (e.g., with LiOH/H₂O₂) to give the carboxylic acid or by reduction (e.g., with LiAlH₄) to afford the primary alcohol.[12]

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical and highly diastereoselective method for the alkylation of amides derived from pseudoephedrine. Both (R,R)- and (S,S)-pseudoephedrine are readily available and can be used to synthesize either enantiomer of the target α-substituted carboxylic acid.[1]

-

Mechanism of Control: The pseudoephedrine is acylated to form an amide. Deprotonation of the α-proton with a lithium amide base generates a chiral lithium enolate. The lithium cation is internally chelated by both the carbonyl oxygen and the hydroxyl oxygen of the pseudoephedrine backbone. This rigid, bicyclic chelate structure forces the incoming electrophile to approach from the face opposite the bulky methyl group, resulting in high diastereoselectivity.[1]

-

Cleavage: The auxiliary is easily cleaved by acidic or basic hydrolysis to release the enantiomerically enriched carboxylic acid, and the pseudoephedrine auxiliary can be recovered.[1][12]

Practical Application: Protocols and Data

The successful implementation of chiral auxiliary strategies relies on robust and optimized experimental protocols.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

This protocol is a representative example for the acylation, diastereoselective alkylation, and subsequent cleavage of an Evans oxazolidinone auxiliary.[18]

Step 1: Acylation of the Chiral Auxiliary

-

In a flame-dried, argon-purged round-bottom flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv) dropwise via syringe. Stir for 15 minutes.

-

Add propionyl chloride (1.1 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

-

Add benzyl bromide (1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis. The product can be purified by chromatography to yield the major diastereomer.

Step 3: Cleavage to the Carboxylic Acid

-

Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv), followed by aqueous lithium hydroxide (LiOH) (2.0 equiv).[12]

-

Stir the reaction at 0 °C for 1-4 hours until completion (monitored by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv).[12]

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Basify the aqueous solution to pH > 11 and extract with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with 1 M HCl and extract with ethyl acetate to isolate the enantiomerically pure carboxylic acid. Dry, filter, and concentrate to yield the final product.

Causality Note: The use of LiOH with H₂O₂ is critical. The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic imide carbonyl. Hydroxide (OH⁻) alone can lead to competing cleavage of the endocyclic carbonyl, destroying the auxiliary.[18][19][20]

Comparative Data: Cleavage Methods for Common Auxiliaries

The choice of cleavage method is dictated by the desired functional group in the final product.

| Chiral Auxiliary | Target Functional Group | Reagent(s) | Typical Yield (%) | Reference(s) |

| Evans Oxazolidinone | Carboxylic Acid | LiOH, H₂O₂ | 90-98 | [12] |

| Primary Alcohol | LiAlH₄, EtOH | >85 | [12] | |

| Ester | LiOCH₂Ph or NaOMe, MeOH | >90 | [12] | |

| Aldehyde | DIBAL-H or LiAlH₄/Pyr·SO₃ | 70-85 | ||

| Oppolzer's Camphorsultam | Carboxylic Acid | LiOH, H₂O₂ | 85-95 | [12] |

| Primary Alcohol | LiAlH₄ | 80-90 | [12] | |

| Myers' Pseudoephedrine | Carboxylic Acid | H₂SO₄, Dioxane/H₂O | 80-95 | [12] |

| Primary Alcohol | LiAlH₄ (with BH₃·THF) | 75-90 | [12] |

Note: Yields are substrate-dependent and may vary.

Impact on Total Synthesis and Drug Development

Chiral auxiliaries have been instrumental in the synthesis of complex, stereochemically rich molecules. Their reliability makes them a method of choice, particularly in the early phases of drug discovery and process development.[1][21] A classic example is Evans' total synthesis of the macrolide antibiotic cytovaricin, where oxazolidinone auxiliaries were used to set the absolute stereochemistry of nine different stereocenters through a series of asymmetric alkylation and aldol reactions.[1] This work showcased the power and predictability of the auxiliary-based approach for constructing complex natural products.

In pharmaceutical development, the ability to rapidly and reliably synthesize a single enantiomer of a drug candidate is crucial for preclinical and clinical studies.[5] Chiral auxiliaries provide a time-efficient and robust pathway to access these materials, facilitating the exploration of structure-activity relationships and ensuring the safety and efficacy of new therapeutic agents.[5][21]

Conclusion and Future Outlook

The strategy of using chiral auxiliaries is a cornerstone of modern asymmetric synthesis. It provides a powerful and predictable method for controlling stereochemistry, underpinned by well-understood mechanistic principles. While the field has seen tremendous growth in asymmetric catalysis, which offers the elegance of using substoichiometric amounts of a chiral controller, auxiliary-based methods remain highly relevant.[22][23] Their broad substrate scope, high and predictable selectivities, and the robustness of the protocols ensure their continued use in both academic research and industrial applications. For researchers and drug development professionals, a thorough understanding of chiral auxiliaries is not just a lesson in the history of synthesis, but a practical and powerful tool for addressing contemporary chemical challenges.

References

- Vertex AI Search. (n.d.). Chiral Auxiliary Selection. Retrieved January 12, 2026.

- BenchChem. (n.d.). The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide. Retrieved January 12, 2026.

- Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 12, 2026.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. Retrieved January 12, 2026.

- Chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved January 12, 2026.

- ResearchGate. (n.d.). 276382 PDFs | Review articles in ASYMMETRIC SYNTHESIS. Retrieved January 12, 2026.

- Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved January 12, 2026.

- Frontiers. (2024, May 8).

- MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- BenchChem. (n.d.). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. Retrieved January 12, 2026.

- NIH. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Retrieved January 12, 2026.

- PubMed Central (PMC). (2024, May 9).

- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved January 12, 2026.

- Research and Reviews. (2024, March 28).

- BenchChem. (n.d.). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. Retrieved January 12, 2026.

- YouTube. (2020, October 22).

- SciELO. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- YouTube. (2025, July 28). What Are Chiral Auxiliaries? - Chemistry For Everyone.

- ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved January 12, 2026.

- University of York. (n.d.). Asymmetric Synthesis. Retrieved January 12, 2026.

- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions.

- Fiveable. (n.d.). Chiral Auxiliaries Definition - Organic Chemistry II Key Term. Retrieved January 12, 2026.

- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved January 12, 2026.

- BenchChem. (n.d.). Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis. Retrieved January 12, 2026.

- YouTube. (2023, July 31).

- Organic Syntheses Procedure. (n.d.). Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Retrieved January 12, 2026.

- MIT. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Retrieved January 12, 2026.

- The University of Queensland. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved January 12, 2026.

- ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. Retrieved January 12, 2026.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. esports.bluefield.edu - Chiral Auxiliary Selection [esports.bluefield.edu]

- 5. rroij.com [rroij.com]

- 6. youtube.com [youtube.com]

- 8. york.ac.uk [york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. web.mit.edu [web.mit.edu]

- 18. chemistry.williams.edu [chemistry.williams.edu]

- 19. connectsci.au [connectsci.au]

- 20. UQ eSpace [espace.library.uq.edu.au]

- 21. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 23. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Triisopropylphenyl Group: A Cornerstone of Modern Stereocontrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the strategic use of sterically demanding functional groups has emerged as a powerful tool for achieving high levels of stereocontrol. Among these, the 2,4,6-triisopropylphenyl (TIPP) group has carved a significant niche, acting as a formidable steric shield that dictates the stereochemical outcome of a variety of chemical transformations. This in-depth technical guide explores the multifaceted role of the TIPP group in stereocontrol, delving into its fundamental principles, mechanistic underpinnings, and practical applications in modern organic synthesis.

The Power of Steric Hindrance: Unique Properties of the TIPP Group

The efficacy of the TIPP group in stereocontrol is rooted in its substantial steric bulk. The three isopropyl substituents, positioned ortho and para on the phenyl ring, create a highly congested environment. This steric hindrance is not merely a passive obstruction; it is a dynamic and influential factor that governs the conformational preferences of molecules and the trajectories of approaching reagents.

The key attributes of the TIPP group that contribute to its effectiveness include:

-

Exceptional Steric Bulk: The large volume occupied by the isopropyl groups effectively blocks one face of a reactive center, compelling an incoming reagent to approach from the less hindered side.

-

Conformational Rigidity: The steric interactions between the isopropyl groups and the rest of the molecule can lock the molecule into a specific conformation, which is crucial for predictable stereochemical outcomes.

-

Electronic Effects: While primarily known for its steric influence, the TIPP group can also exert subtle electronic effects that can modulate the reactivity of the system.

The TIPP Group as a Chiral Auxiliary: Guiding Stereoselective Reactions

One of the most prominent applications of the TIPP group is its incorporation into chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

TIPP-Sulfinamides: A Workhorse in Asymmetric Amine Synthesis

A prime example of the TIPP group's utility is in the form of 2,4,6-triisopropylphenylsulfinamide. This chiral auxiliary has proven to be highly effective in the asymmetric synthesis of amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.

The general workflow for the use of TIPP-sulfinamide in asymmetric amine synthesis is as follows:

Figure 1: General workflow for asymmetric amine synthesis using a TIPP-sulfinamide auxiliary.

The crucial step in this sequence is the diastereoselective nucleophilic addition to the N-sulfinyl imine. The TIPP group, attached to the sulfinyl sulfur, effectively shields one face of the C=N double bond. This forces the incoming nucleophile to attack from the opposite, less sterically hindered face, leading to the preferential formation of one diastereomer.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol exerted by the TIPP-sulfinyl group can be rationalized by considering the transition state of the nucleophilic addition. The most stable conformation of the N-sulfinyl imine places the bulky TIPP group in a position that minimizes steric interactions with the rest of the molecule. In this conformation, one face of the imine is effectively blocked.

Figure 2: Simplified transition state model for nucleophilic addition to a TIPP-N-sulfinyl imine.

Computational studies have supported this model, indicating that the transition state leading to the major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer, primarily due to the avoidance of severe steric clashes with the TIPP group.

The TIPP Group as a Bulky Directing Group in Remote Stereocontrol

Beyond its role in chiral auxiliaries, the TIPP group can also function as a powerful, non-chiral directing group to achieve remote stereocontrol. In this context, the TIPP group is part of the substrate itself and influences the stereochemistry of a reaction occurring at a distant site within the molecule.

A notable example is the use of the 2,4,6-triisopropylphenylsulfinyl group for 1,4-asymmetric induction in the reduction of γ-keto sulfoxides.[1] The reduction of the ketone functionality is directed by the bulky sulfinyl group, leading to the formation of the corresponding γ-hydroxy sulfoxide with high diastereoselectivity.[1]

The steric bulk of the TIPP group on the sulfoxide forces the substrate to adopt a conformation where one face of the distal ketone is shielded, leading to a highly selective reduction. This demonstrates the remarkable ability of the TIPP group to transmit stereochemical information over several bonds.

Quantitative Data: The Efficacy of the TIPP Group in Stereocontrol

The effectiveness of the TIPP group in directing stereoselective reactions is evident from the high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) reported in the literature. The following table summarizes representative examples of the stereochemical outcomes achieved using TIPP-containing compounds.

| Reaction Type | Substrate/Auxiliary | Nucleophile/Reagent | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | Reference |

| Nucleophilic Addition to Imine | (R)-(+)-2,4,6-Triisopropylphenylsulfinamide derived imine | Grignard Reagents | >95:5 d.r. | [2][3] |

| Reductive Coupling | Nitrones with 1-(2,4,6-triisopropylphenyl)ethylamine auxiliary | α,β-Unsaturated Esters (with SmI2) | High d.r. | [4] |

| Reduction of Ketone | γ-Keto sulfoxide with TIPP-sulfinyl group | DIBAL-H | 95:5 d.r. | [1] |

Experimental Protocols: A Practical Guide

To provide a practical context for the application of the TIPP group in stereocontrol, a representative experimental protocol for the synthesis of a TIPP-N-sulfinyl imine and its subsequent diastereoselective addition of a Grignard reagent is outlined below.

Synthesis of (R)-N-(Benzylidene)-2,4,6-triisopropylbenzenesulfinamide

Materials:

-

(R)-(+)-2,4,6-Triisopropylbenzenesulfinamide

-

Benzaldehyde

-

Titanium (IV) ethoxide

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (R)-(+)-2,4,6-triisopropylbenzenesulfinamide (1.0 eq) in anhydrous DCM is added benzaldehyde (1.1 eq).

-

Titanium (IV) ethoxide (2.0 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC until the starting sulfinamide is consumed.

-

The reaction is quenched by the addition of brine and the mixture is stirred vigorously for 15 minutes.

-

The resulting suspension is filtered through a pad of celite, and the filtrate is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinyl imine.

Diastereoselective Addition of Phenylmagnesium Bromide

Materials:

-

(R)-N-(Benzylidene)-2,4,6-triisopropylbenzenesulfinamide

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of the (R)-N-(benzylidene)-2,4,6-triisopropylbenzenesulfinamide (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

Phenylmagnesium bromide (1.5 eq) is added dropwise to the solution, and the reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis. The product is then purified by flash column chromatography.

Figure 3: Experimental workflow for the synthesis and diastereoselective functionalization of a TIPP-N-sulfinyl imine.

Conclusion and Future Outlook

The 2,4,6-triisopropylphenyl group has firmly established itself as a powerful and versatile tool in the field of stereocontrolled synthesis. Its exceptional steric bulk provides a reliable and predictable means of directing the stereochemical course of a wide range of reactions, from nucleophilic additions to remote functionalizations. The continued development of new chiral auxiliaries and catalysts incorporating the TIPP moiety, coupled with a deeper mechanistic understanding through computational studies, promises to further expand its applications in the synthesis of complex, stereochemically rich molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of the TIPP group is essential for the design and execution of efficient and highly stereoselective synthetic strategies.

References

- Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of α-Branched Amines by the Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines. Journal of the American Chemical Society, 121(16), 3801–3802.

- Davis, F. A., Prasad, K. R., & Srirajan, V. (2000). Asymmetric Synthesis of β-Amino Esters from N-(tert-Butanesulfinyl)imines. The Journal of Organic Chemistry, 65(13), 3804–3808.

- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

- Han, Z., & Senanayake, C. H. (2006). Asymmetric Synthesis of Amines and Their Derivatives through Nucleophilic 1,2-Addition of Organometallic Reagents to N-Sulfinylimines. Chemical Society Reviews, 35(2), 174–182.

-

Nakamura, S., Kuroyanagi, M., Watanabe, Y., & Toru, T. (2000). 1,4-Asymmetric reduction of γ-keto sulfoxides bearing the 2,4,6-triisopropylphenyl group. Journal of the Chemical Society, Perkin Transactions 1, (19), 3143-3148. [Link]

- Morton, D., Pearson, D., Field, R. A., & Stockman, R. A. (2005). A General and Diastereoselective Synthesis of N-(tert-Butanesulfinyl)aziridines. Organic Letters, 7(12), 2373–2376.

- Chemla, F., & Ferreira, F. (2003). Diastereoselective Synthesis of trans-N-(tert-Butanesulfinyl)ethynylaziridines from Allenylzinc Reagents and N-(tert-Butanesulfinyl)imines. Organic Letters, 5(19), 3503–3506.

- Dondas, H. A., & De Kimpe, N. (2003). A Convenient Synthesis of Enantiopure 2-Substituted Pyrrolidines and Piperidines from N-(tert-Butanesulfinyl)amines. Tetrahedron Letters, 44(4), 811–813.

- Adrio, J., & Carretero, J. C. (2011). N-tert-Butanesulfinyl Imines: Versatile Intermediates for Asymmetric Synthesis.

-

Senanayake, C. H., Han, Z., & Krishnamurthy, D. (2007). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 11(4), 644–648. [Link]

-

Davis, F. A., & Ramachandar, T. (2009). Synthesis and applications of 2,4,6-triisopropylbenzenesulfinamide as a chiral auxiliary for the asymmetric synthesis of amines. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

-

Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). Pyrrolidine as an Organocatalyst for the General and Efficient Biomimetic Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082–1089. [Link]

-

Wikipedia contributors. (2023). N-Sulfinyl imine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Research Group, Harvard University. Retrieved from [Link]

-

Xu, H., & Zhao, G. (2011). Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. Tetrahedron, 67(44), 8566–8573. [Link]

- García Ruano, J. L., Alemán, J., & Cid, M. B. (2005).

- Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). 1-(2,4,6-Triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of γ-Amino Acid Derivatives. The Journal of Organic Chemistry, 72(2), 485–493. [Link]

- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.

-

Yang, J., & He, Z. (2021). Catalytic Asymmetric Synthesis of Chiral Sulfinate Esters by Asymmetric Condensation. Nature Communications, 12(1), 1-9. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Hadda, T. B. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2635. [Link]

-

Kovalchukov, O. V., & Stash, A. I. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1391. [Link]

-

Molinski, T. F., Reynolds, E. W., & Ireland, C. M. (2020). X‐ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Angewandte Chemie International Edition, 59(4), 1543-1547. [Link]

Sources

- 1. 1,4-Asymmetric reduction of γ-keto sulfoxides bearing the 2,4,6-triisopropylphenyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04099E [pubs.rsc.org]

- 4. 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Corey-Itsuno Reduction: A Technical Guide to Asymmetric Synthesis

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of the Corey-Itsuno reduction, a cornerstone of modern asymmetric synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and industrial significance of this powerful catalytic reaction.

Genesis of a Landmark Reaction: From Stoichiometric Reagents to a Catalytic Marvel

The journey to the highly efficient and selective Corey-Itsuno reduction began with the pioneering work of Shinichi Itsuno and his colleagues in the early 1980s. In 1981, they reported the use of pre-formed complexes of borane with chiral β-amino alcohols for the enantioselective reduction of prochiral ketones.[1][2][3] While a significant step towards asymmetric reduction, these early methods required stoichiometric amounts of the chiral reagent and yielded moderate enantioselectivities, typically up to 60% enantiomeric excess (ee) for aromatic ketones like acetophenone.[3]

A paradigm shift occurred in 1987 when E. J. Corey, Raman K. Bakshi, and Saizo Shibata introduced a catalytic system that dramatically enhanced both the enantioselectivity and the substrate scope of the reaction.[4][5][6] Their key innovation was the in-situ generation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and borane. This catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst, could facilitate the reduction of a wide range of ketones with excellent enantioselectivity (often >95% ee) using only a catalytic amount (1-10 mol%).[3] This breakthrough transformed the reaction into a highly practical and widely adopted method in both academic and industrial settings.[3][6]

The Heart of Selectivity: Unraveling the Reaction Mechanism

The remarkable enantioselectivity of the Corey-Itsuno reduction is a direct consequence of a well-defined and predictable transition state. The catalytic cycle, as proposed and substantiated by Corey and co-workers, involves a series of coordinated steps that effectively discriminate between the two enantiotopic faces of the prochiral ketone.

The currently accepted mechanism is initiated by the coordination of a borane molecule to the nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6] Spectroscopic evidence, including 11B NMR studies, has provided support for the formation of this catalyst-borane complex.

The activated catalyst then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. This preferential binding orients the larger substituent of the ketone away from the chiral framework of the catalyst to minimize steric interactions. This precise orientation sets the stage for the face-selective hydride transfer.

The key hydride transfer step proceeds through a highly organized, six-membered ring transition state.[7] In this transition state, the hydride from the coordinated borane is delivered to one specific face of the carbonyl carbon, leading to the formation of the chiral alkoxyborane intermediate. Subsequent workup releases the desired chiral alcohol and regenerates the catalyst for the next cycle.

Scope and Limitations: A Versatile Tool with Predictable Boundaries